2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine 2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine
Brand Name: Vulcanchem
CAS No.: 2003230-67-7
VCID: VC6969348
InChI: InChI=1S/C25H28NO4P/c1-25(2,3)31-23-16(22-18(27-4)12-9-13-19(22)28-5)10-7-14-20(23)30-24(31)17-11-8-15-21(26-17)29-6/h7-15,24H,1-6H3/t24-,31-/m0/s1
SMILES: CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=NC(=CC=C4)OC
Molecular Formula: C25H28NO4P
Molecular Weight: 437.476

2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine

CAS No.: 2003230-67-7

Cat. No.: VC6969348

Molecular Formula: C25H28NO4P

Molecular Weight: 437.476

* For research use only. Not for human or veterinary use.

2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine - 2003230-67-7

Specification

CAS No. 2003230-67-7
Molecular Formula C25H28NO4P
Molecular Weight 437.476
IUPAC Name 2-[(2S,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine
Standard InChI InChI=1S/C25H28NO4P/c1-25(2,3)31-23-16(22-18(27-4)12-9-13-19(22)28-5)10-7-14-20(23)30-24(31)17-11-8-15-21(26-17)29-6/h7-15,24H,1-6H3/t24-,31-/m0/s1
Standard InChI Key OMRMWFIEDFJLAJ-DLLPINGYSA-N
SMILES CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=NC(=CC=C4)OC

Introduction

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Stereochemical Configuration

The compound’s IUPAC name, 2-[(2S,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine, reflects its intricate stereochemistry and substituent arrangement . The (2S,3S) configuration at the phosphorus-containing benzoxaphosphole ring defines its chiral centers, critical for enantioselective interactions in catalytic systems . The tert-butyl group at position 3 and the 2,6-dimethoxyphenyl moiety at position 4 contribute steric bulk and electronic modulation, respectively, while the 6-methoxypyridine group introduces a heteroaromatic coordination site .

Molecular Connectivity and Stereoelectronic Features

The SMILES notation CC(C)(C)[P@@]1C@HC4=NC(=CC=C4)OC delineates the compound’s connectivity . Key structural elements include:

  • A benzoxaphosphole core (dihydrobenzo[d] oxaphosphol-2-yl) fused to a pyridine ring.

  • Methoxy groups at the 2- and 6-positions of the phenyl ring and the 6-position of pyridine, enhancing solubility and electronic donation.

  • A tert-butyl substituent on phosphorus, providing steric shielding to modulate reactivity .

Synthesis and Characterization

Physicochemical Properties

Experimental and computed properties from PubChem and ChemBK include:

PropertyValueSource
Molecular FormulaC₂₅H₂₈NO₄P
Molecular Weight437.5 g/mol
Boiling Point527.0±50.0 °C (Predicted)
pKa3.38±0.19 (Predicted)
XLogP3-AA (Log P)4.7
Hydrogen Bond Acceptors5

The low pKa (3.38) indicates moderate acidity, likely attributable to the phosphorus center’s electrophilicity . The high log P (4.7) suggests significant hydrophobicity, aligning with its tert-butyl and aryl methoxy groups .

Applications in Catalysis and Materials Science

Ligand Design for Asymmetric Catalysis

The compound’s chiral benzoxaphosphole framework positions it as a potential ligand in transition-metal catalysis. Analogous phosphine ligands, such as the (2R,3R)-configured variant (CAS: 1542796-16-6), are employed in asymmetric hydrogenation and cross-coupling reactions . The methoxy groups may enhance metal coordination via lone-pair donation, while the tert-butyl group enforces a rigid, stereochemically defined environment to achieve high enantioselectivity .

Comparative Analysis with Stereoisomers

The (2R,3R)-stereoisomer (CAS: 1542796-16-6) shares identical substituents but differs in spatial arrangement, leading to distinct catalytic performance . For example, in asymmetric hydrogenation, the (2S,3S) configuration may favor production of the opposite enantiomer compared to its (2R,3R) counterpart. Such stereochemical divergence underscores the importance of absolute configuration in ligand design.

Future Research Directions

  • Catalytic Screening: Evaluate efficacy in palladium-catalyzed cross-couplings or rhodium-mediated hydrogenations.

  • Spectroscopic Characterization: Obtain NMR (¹H, ¹³C, ³¹P), IR, and mass spectra to validate structure and purity.

  • Thermal Stability Studies: Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds.

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